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Compound of Interest

Compound Name: AT-1002 TFA

Cat. No.: B8081535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AT-1002 TFA, a modulator of intestinal tight

junctions, with its primary alternative, Larazotide acetate (AT-1001). The information presented

is based on available experimental data to validate the specificity of AT-1002 TFA's action.

Introduction to AT-1002 TFA and its Mechanism of
Action
AT-1002 TFA is a six-amino acid synthetic peptide (H-FCIGRL-OH) derived from Zonula

occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae. It functions as a potent

agonist of the zonulin pathway, which is a key regulator of intestinal permeability. By mimicking

the action of zonulin, AT-1002 TFA induces a reversible opening of tight junctions between

epithelial cells, thereby enhancing paracellular transport. This property makes it a valuable tool

for research into drug delivery and a potential absorption enhancer.[1][2][3]

The primary molecular target of AT-1002 TFA is the zonulin receptor on the surface of intestinal

epithelial cells. Its binding initiates a signaling cascade involving the transactivation of the

Epidermal Growth Factor Receptor (EGFR) through the Proteinase-Activated Receptor 2

(PAR2).[4][5][6] This leads to the reorganization of the actin cytoskeleton and the displacement

of key tight junction proteins, such as Zonula Occludens-1 (ZO-1) and occludin, from the cell-

cell junctions, resulting in increased paracellular permeability.[6][7]
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Comparative Analysis: AT-1002 TFA vs. Larazotide
Acetate (AT-1001)
The most relevant comparator for AT-1002 TFA is Larazotide acetate (AT-1001), an eight-

amino acid synthetic peptide (GGVLVQPG) that acts as a competitive antagonist of the zonulin

receptor.[8][9] While AT-1002 TFA promotes the opening of tight junctions, Larazotide acetate

prevents it, making it a candidate for treating conditions associated with increased intestinal

permeability, such as celiac disease.[8][9]

Table 1: Comparison of AT-1002 TFA and Larazotide Acetate (AT-1001)

Feature AT-1002 TFA
Larazotide Acetate (AT-
1001)

Peptide Sequence H-FCIGRL-OH GGVLVQPG

Molecular Weight ~821.91 g/mol ~730.8 g/mol

Mechanism of Action Zonulin Receptor Agonist Zonulin Receptor Antagonist

Effect on Tight Junctions Induces opening
Prevents opening/promotes

closure

Primary Application
Research tool, potential

absorption enhancer

Investigational drug for celiac

disease

Specificity and Binding Affinity
Direct quantitative data on the binding affinity (e.g., Ki or IC50 values) of AT-1002 TFA and

Larazotide acetate to the zonulin receptor are not readily available in the public domain.

However, competitive binding studies have been performed to assess their relative affinities.

A key study utilized fluorescein isothiocyanate (FITC)-labeled versions of both peptides in a

competitive binding assay on Caco-2 intestinal epithelial cells. The results demonstrated that

both AT-1002 and Larazotide acetate bind to the same receptor. Notably, the study concluded

that the agonist, AT-1002, exhibits a higher binding affinity for the zonulin receptor than the

antagonist, Larazotide acetate.[1][10]
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Table 2: Semi-Quantitative Comparison of Binding Affinity

Competitor Labeled Peptide
Relative
Concentration for
Displacement

Implied Affinity

Unlabeled AT-1001 FITC-AT-1001 >100x Lower

Unlabeled AT-1002 FITC-AT-1001 ~75x Higher

Unlabeled AT-1002 FITC-AT-1002 >150x Higher

Unlabeled AT-1001 FITC-AT-1002 >200x Lower

Data adapted from a competitive binding study on Caco-2 cells.[1][10]

The specificity of AT-1002's action is further supported by the observation that its effects on

intestinal permeability are dependent on the presence of PAR2. In mouse models where PAR2

is knocked out, the effects of zonulin (and by extension, its agonist AT-1002) on EGFR

transactivation and tight junction permeability are prevented.[7][11]

Experimental Protocols
Competitive Zonulin Receptor Binding Assay
This protocol is based on the methodology used to compare the binding affinities of AT-1002

and Larazotide acetate.[1][10]

Objective: To determine the relative binding affinity of AT-1002 and a competitor (e.g.,

Larazotide acetate) to the zonulin receptor on Caco-2 cells.

Materials:

Caco-2 cells

Cell culture medium and supplements

Phosphate-buffered saline (PBS)
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FITC-labeled AT-1002

Unlabeled AT-1002

Unlabeled competitor (e.g., Larazotide acetate)

8-chamber glass slides

Fluorescence microscope

Procedure:

Culture Caco-2 cells on 8-chamber glass slides until they reach the desired confluency.

Fix the cells according to standard laboratory protocols.

Prepare a solution of FITC-labeled AT-1002 at a fixed concentration.

Prepare serial dilutions of the unlabeled AT-1002 and the unlabeled competitor.

Incubate the fixed Caco-2 cells with the FITC-labeled AT-1002 solution in the presence or

absence of increasing concentrations of the unlabeled peptides for 30 minutes at 37°C.[1]

Wash the cells with PBS to remove unbound peptides.

Mount the slides and visualize the fluorescence using a fluorescence microscope.

Quantify the fluorescence intensity for each condition. A decrease in fluorescence in the

presence of an unlabeled competitor indicates displacement of the FITC-labeled peptide and

thus, binding to the same receptor.

Caco-2 Permeability Assay (Transepithelial Electrical
Resistance - TEER)
This assay measures the integrity of the tight junctions in a Caco-2 cell monolayer, providing a

functional readout of AT-1002's action.

Objective: To assess the effect of AT-1002 on the permeability of a Caco-2 cell monolayer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://archive.hshsl.umaryland.edu/bitstreams/a0e76543-050e-482b-84ae-ffc7a1582175/download
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8081535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Caco-2 cells

Transwell inserts (e.g., 24-well format)

Cell culture medium and supplements

AT-1002 TFA

Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

Control compounds (e.g., a known tight junction disruptor and a negative control)

Procedure:

Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for

differentiation and formation of a polarized monolayer with tight junctions.

Monitor the formation of the monolayer by measuring the Transepithelial Electrical

Resistance (TEER) every other day. A stable, high TEER value indicates a confluent and

well-formed monolayer.[12][13]

Once the TEER values have plateaued, replace the medium in the apical and basolateral

compartments with fresh, pre-warmed medium.

Add AT-1002 TFA to the apical compartment at the desired concentrations. Include a vehicle

control and other relevant controls.

Measure the TEER at various time points after the addition of AT-1002 TFA.

A decrease in TEER indicates a disruption of the tight junctions and an increase in

paracellular permeability.[13]

To assess reversibility, the compound can be washed out, and TEER can be monitored

during a recovery period.

Immunofluorescence Staining of Tight Junction Proteins
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This method allows for the direct visualization of the effect of AT-1002 on the localization of key

tight junction proteins.

Objective: To visualize the distribution of ZO-1 and occludin in Caco-2 cells treated with AT-

1002.

Materials:

Caco-2 cells cultured on coverslips or in chamber slides

AT-1002 TFA

Fixative (e.g., paraformaldehyde)

Permeabilization buffer (e.g., Triton X-100 in PBS)

Blocking solution (e.g., bovine serum albumin in PBS)

Primary antibodies against ZO-1 and occludin

Fluorescently labeled secondary antibodies

Nuclear counterstain (e.g., DAPI)

Fluorescence microscope

Procedure:

Culture Caco-2 cells to confluency on a suitable substrate for imaging.

Treat the cells with AT-1002 TFA at the desired concentration and for a specified duration.

Include a vehicle-treated control group.

Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.

Incubate the cells with primary antibodies targeting ZO-1 and occludin.

Wash and incubate with appropriate fluorescently labeled secondary antibodies.
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Counterstain the nuclei with DAPI.

Mount the coverslips and acquire images using a fluorescence microscope.

Analyze the images for changes in the localization of ZO-1 and occludin at the cell-cell

junctions. A disruption or internalization of these proteins from the junctions is indicative of

tight junction disassembly.[14][15][16][17][18]
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Caption: Signaling pathway of AT-1002 TFA action on tight junctions.
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Caption: Experimental workflow for validating AT-1002 TFA specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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